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Compound of Interest

Compound Name: Ile-Val

Cat. No.: B1672249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

dipeptide Isoleucyl-Valine (Ile-Val). Due to the limited availability of a complete, centralized

public database for the spectroscopic analysis of this specific dipeptide, this document

synthesizes expected data based on the known properties of its constituent amino acids and

general principles of peptide spectroscopy. It further outlines detailed experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and

Circular Dichroism (CD) data, enabling researchers to generate and interpret their own

findings.

Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and

sequence of peptides. For Ile-Val, electrospray ionization (ESI) is a common method.

Data Presentation: Expected Mass Spectrometry Data for Ile-Val
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Parameter Value Source

Molecular Formula C₁₁H₂₂N₂O₃ PubChem[1]

Molecular Weight 230.30 g/mol PubChem[1]

Monoisotopic Mass 230.16304 Da PubChem[1]

[M+H]⁺ 231.1703 m/z PubChem[1]

[M+Na]⁺ 253.1523 m/z PubChem[1]

Expected Fragmentation:

Collision-induced dissociation (CID) of the [M+H]⁺ ion of Ile-Val is expected to primarily yield b-

and y-type fragment ions. The peptide bond between Isoleucine and Valine is the most likely

site of fragmentation.

Data Presentation: Predicted MS/MS Fragment Ions for Ile-Val ([M+H]⁺)

Fragment Ion Sequence Predicted m/z

b₁ Ile 114.09

y₁ Val 118.09

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of Ile-Val

Sample Preparation: Dissolve synthesised and purified Ile-Val in a 50:50 acetonitrile:water

solution with 0.1% formic acid to a final concentration of 10 µM.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap,

equipped with an electrospray ionization (ESI) source.

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z

100-500 to identify the precursor ion ([M+H]⁺ at m/z 231.17).
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MS2 Scan (Fragmentation): Select the [M+H]⁺ precursor ion for collision-induced

dissociation (CID). Apply a normalized collision energy in the range of 10-30 eV.

Data Acquisition: Acquire the product ion spectrum over a mass range of m/z 50-250.

Data Analysis: Identify and annotate the b- and y-type fragment ions to confirm the peptide

sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual

atoms within the dipeptide, allowing for structural elucidation.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for Ile-Val in D₂O

Note: The following are predicted values based on the known shifts for Isoleucine and Valine,

and expected changes upon peptide bond formation. Actual values may vary based on

experimental conditions such as pH and temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1672249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom
Ile Residue (Predicted δ

ppm)

Val Residue (Predicted δ

ppm)

Hα ~4.1 ~4.0

Hβ ~1.9 ~2.1

Hγ ~1.2, ~1.5 ~0.9 (doublet)

Hγ' ~0.9 (doublet)

Hδ ~0.9

Cα ~59 ~61

Cβ ~37 ~31

Cγ ~25 ~19

Cγ' ~19

Cδ ~11

C' (Carbonyl) ~174 ~176

Experimental Protocol: 2D NMR Spectroscopy of Ile-Val

Sample Preparation: Dissolve 5-10 mg of lyophilized Ile-Val in 0.5 mL of Deuterium Oxide

(D₂O). Adjust the pH to a desired value (e.g., pH 5.0) using dilute DCl or NaOD.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and

concentration.

¹³C NMR: Acquire a one-dimensional carbon spectrum.

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-

proton scalar couplings within each amino acid residue (e.g., Hα-Hβ, Hβ-Hγ).

2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to

correlate directly bonded protons and carbons (e.g., Hα to Cα).
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Data Processing and Analysis: Process the spectra using appropriate software (e.g.,

TopSpin, Mnova). Use the COSY and HSQC spectra to assign all proton and carbon

resonances.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the peptide backbone

and amino acid side chains.

Data Presentation: Characteristic IR Absorption Bands for Ile-Val

Vibrational Mode
Approximate Wavenumber

(cm⁻¹)
Description

Amide A ~3300 N-H stretching

C-H Stretch (aliphatic) 2870-2960
C-H stretching of Ile and Val

side chains

Amide I 1630-1680
C=O stretching of the peptide

bond

Amide II 1510-1580
N-H bending and C-N

stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of Ile-Val

Sample Preparation (KBr Pellet): Mix approximately 1 mg of dry, lyophilized Ile-Val with 100

mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder

using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample

spectrum.
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Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of

4 cm⁻¹.

Data Analysis: Identify the characteristic amide and C-H stretching bands.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in

solution. For a short, flexible dipeptide like Ile-Val, the spectrum is expected to be characteristic

of a random coil conformation.

Data Presentation: Expected CD Spectral Features for Ile-Val

Feature
Approximate Wavelength

(nm)
Description

Negative Minimum ~198
Characteristic of a random coil

conformation

Experimental Protocol: Circular Dichroism Spectroscopy of Ile-Val

Sample Preparation: Dissolve Ile-Val in a suitable buffer (e.g., 10 mM phosphate buffer, pH

7.0) to a final concentration of approximately 0.1 mg/mL. The buffer should be transparent in

the far-UV region.

Instrumentation: Use a CD spectropolarimeter.

Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm).

Instrument Purging: Purge the instrument with nitrogen gas to remove oxygen, which

absorbs in the far-UV region.

Blank Spectrum: Acquire a spectrum of the buffer alone to serve as a baseline.

Sample Spectrum: Acquire the spectrum of the Ile-Val solution from approximately 260 nm to

190 nm.
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Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw

data (in millidegrees) to molar ellipticity ([θ]).

Visualized Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic

analysis of a dipeptide such as Ile-Val.
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Caption: General workflow for the spectroscopic characterization of Ile-Val.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1672249?utm_src=pdf-body
https://www.benchchem.com/product/b1672249?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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